molecular formula C14H13N3O2S B12919038 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one CAS No. 821782-86-9

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B12919038
CAS No.: 821782-86-9
M. Wt: 287.34 g/mol
InChI Key: DERCQVUIQUAEOO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-aminopyrimidine and thioglycolic acid in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-5-methyl-3-(pyrimidin-2-yl)thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Unlike thiazolidinediones, which are primarily used for diabetes, this compound has shown potential in antimicrobial and anticancer applications. Its structural features also allow for diverse chemical modifications, making it a versatile scaffold for drug development.

Properties

CAS No.

821782-86-9

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-5-methyl-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13N3O2S/c1-9-12(19)17(14-15-7-2-8-16-14)13(20-9)10-3-5-11(18)6-4-10/h2-9,13,18H,1H3

InChI Key

DERCQVUIQUAEOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3

Origin of Product

United States

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